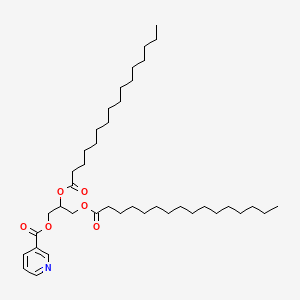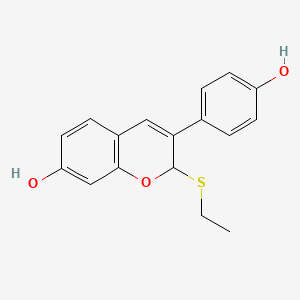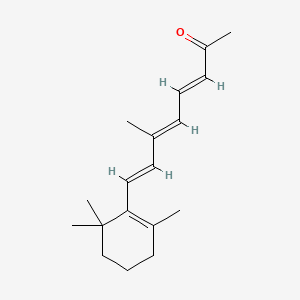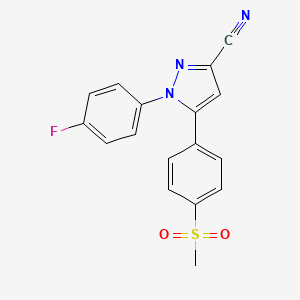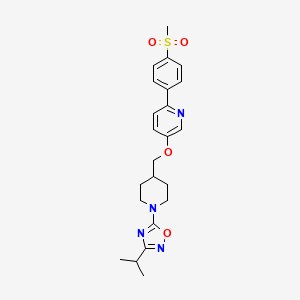
GSK1292263
Übersicht
Beschreibung
GSK-1292263 ist eine chemische Verbindung, die für ihre Rolle als Agonist des G-Protein-gekoppelten Rezeptors 119 (GPR119) bekannt ist. Diese Verbindung wurde auf ihr Potenzial zur Behandlung von Typ-2-Diabetes mellitus untersucht, indem sie die glucoseabhängige Insulinsekretion verstärkt und die Glukosehomöostase verbessert .
Herstellungsmethoden
Die Synthese von GSK-1292263 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die Piperidin- und Oxadiazol-Derivate beinhalten .
Chemische Reaktionsanalyse
GSK-1292263 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre entsprechenden reduzierten Formen umwandeln.
Substitution: GSK-1292263 kann nucleophile Substitutionsreaktionen eingehen, insbesondere an Positionen, die für einen nucleophilen Angriff anfällig sind. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine
Wissenschaftliche Forschungsanwendungen
GSK-1292263 wurde umfassend auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:
Chemie: Wird als Modellverbindung verwendet, um G-Protein-gekoppelte Rezeptoragonisten und ihre Wechselwirkungen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf den Glukosestoffwechsel und die Insulinsekretion in Zell- und Tiermodellen.
Medizin: Als potenzieller Therapeutikum für Typ-2-Diabetes mellitus untersucht, wobei Studien seine Fähigkeit zeigen, die Insulinsekretion zu verstärken und die Glukosetoleranz zu verbessern.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf G-Protein-gekoppelte Rezeptoren abzielen, insbesondere bei Stoffwechselstörungen .
Wirkmechanismus
GSK-1292263 übt seine Wirkung aus, indem es den G-Protein-gekoppelten Rezeptor 119 (GPR119) aktiviert. Diese Aktivierung führt zur Hochregulierung von glukagonähnlichem Peptid-1 und anderen gastrointestinalen Peptiden, die wiederum die glucoseabhängige Insulinsekretion verstärken. Zu den beteiligten molekularen Wegen gehören die Aktivierung der Adenylatcyclase und die anschließende Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel .
Vorbereitungsmethoden
The synthesis of GSK-1292263 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving piperidine and oxadiazole derivatives .
Analyse Chemischer Reaktionen
GSK-1292263 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: GSK-1292263 can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
GSK-1292263 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound to study G protein-coupled receptor agonists and their interactions.
Biology: Investigated for its effects on glucose metabolism and insulin secretion in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes mellitus, with studies showing its ability to enhance insulin secretion and improve glucose tolerance.
Industry: Utilized in the development of new drugs targeting G protein-coupled receptors, particularly for metabolic disorders .
Wirkmechanismus
GSK-1292263 exerts its effects by activating the G protein-coupled receptor 119 (GPR119). This activation leads to the upregulation of glucagon-like peptide-1 and other gastrointestinal peptides, which in turn enhance glucose-dependent insulin secretion. The molecular pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .
Vergleich Mit ähnlichen Verbindungen
GSK-1292263 ist unter den G-Protein-gekoppelten Rezeptor-119-Agonisten aufgrund seiner hohen Potenz und oralen Bioverfügbarkeit einzigartig. Zu ähnlichen Verbindungen gehören:
6-OAU: Ein weiterer G-Protein-gekoppelter Rezeptor-119-Agonist mit einer anderen chemischen Struktur, aber ähnlicher biologischer Aktivität.
AM-1638: Ein vollständiger Agonist des G-Protein-gekoppelten Rezeptors 40, der ebenfalls eine Rolle im Glukosestoffwechsel spielt.
Fasiglifam: Ein potenter und selektiver Agonist des G-Protein-gekoppelten Rezeptors 40, der für ähnliche therapeutische Zwecke verwendet wird .
Eigenschaften
IUPAC Name |
5-[4-[[6-(4-methylsulfonylphenyl)pyridin-3-yl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-16(2)22-25-23(31-26-22)27-12-10-17(11-13-27)15-30-19-6-9-21(24-14-19)18-4-7-20(8-5-18)32(3,28)29/h4-9,14,16-17H,10-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJRTVVIBJSSKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CCC(CC2)COC3=CN=C(C=C3)C4=CC=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025666 | |
| Record name | 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032823-75-8 | |
| Record name | GSK1292263 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032823758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-1292263 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-1292263 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1J57STA6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

